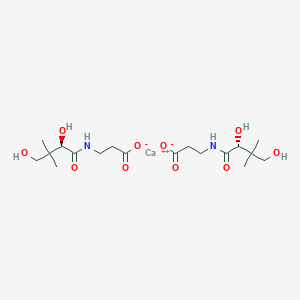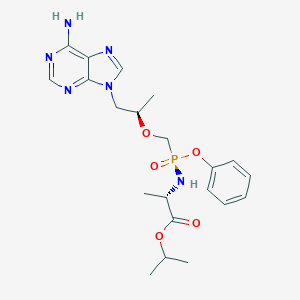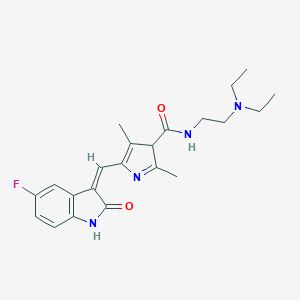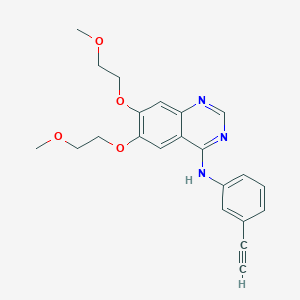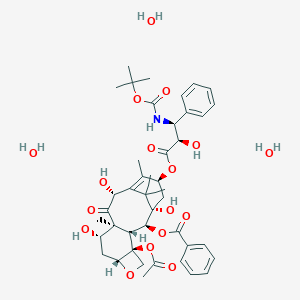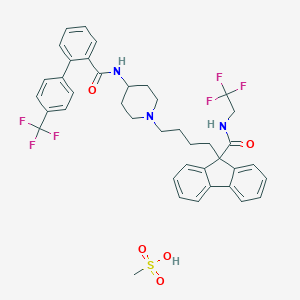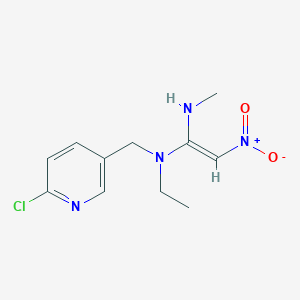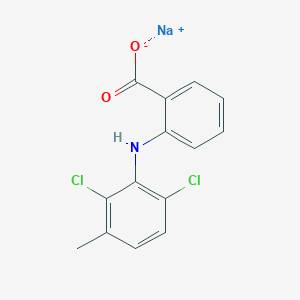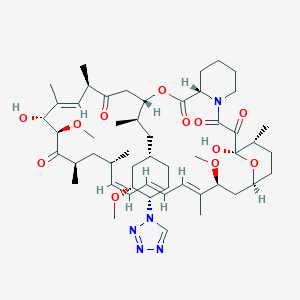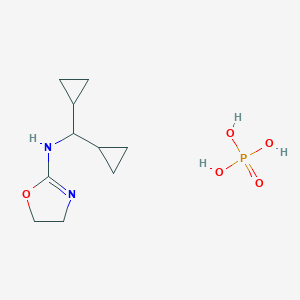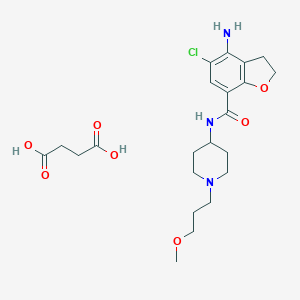
Prucalopride succinate
説明
Synthesis Analysis
The synthesis of prucalopride succinate involves complex chemical pathways aimed at achieving its selective agonistic activity on the 5-HT4 receptor. While specific synthesis pathways are proprietary and detailed synthesis steps are not publicly available, it involves multi-step organic synthesis techniques, ensuring the production of a high-purity final product. The specificity and efficacy of prucalopride succinate as a 5-HT4 receptor agonist are direct outcomes of its meticulous synthesis process.
Molecular Structure Analysis
Prucalopride succinate's molecular structure is designed to selectively target the 5-HT4 receptor, optimizing its prokinetic effect on gastrointestinal motility. The compound's molecular configuration allows for a high affinity to the 5-HT4 receptors, distinguishing it from other pharmacological agents by its mechanism of action, which is focused on enhancing gastrointestinal motility through serotonin receptor agonism.
Chemical Reactions and Properties
Prucalopride succinate undergoes various chemical interactions, particularly in the physiological environment. Its stability under different pH conditions and the presence of specific ions in the gastrointestinal tract significantly influence its bioavailability and therapeutic efficacy. The compound demonstrates stability in both acidic and basic conditions, a factor critical for its oral administration and subsequent absorption in the gastrointestinal tract.
Physical Properties Analysis
The physical properties of prucalopride succinate, including its solubility in different solvents, melting point, and molecular weight, are crucial for its formulation into a pharmaceutically acceptable product. Its solubility in water and other solvents impacts its absorption, distribution, metabolism, and excretion (ADME) profile. The compound's solubility in various solvents and its sensitivity to light and temperature are essential considerations in the drug's manufacturing and storage processes (Vamseekrishna G et al., 2023).
科学的研究の応用
1. Molecular Size-Based Resonance Rayleigh Scattering
- Summary of Application: Prucalopride succinate (PCD) is assayed using a molecular size-based resonance Rayleigh scattering (RRS) strategy. This method is used to test content uniformity .
- Methods of Application: In an acidic environment, PCD and Cilefa Pink B are mixed to create an association complex, amplifying the dye’s RRS due to molecular size growth. This RRS growth is directly proportional to the PCD concentrations at an interval ranging from 50 to 1300 ng/mL .
- Results or Outcomes: The limit of detection (14.5 ng/mL) and limit of quantitation (43.9 ng/mL) reveal a high approach’s sensitivity .
2. Spectrofluorimetric Method for Determination in Human Urine
- Summary of Application: A spectrofluorimetric method has been developed for the determination of Prucalopride succinate (PRU) in human urine based on the drug’s native fluorescence .
- Methods of Application: The fluorescence intensity is measured at λ emission 362 nm upon excitation at 310 nm in deionized water. This bio-validated method was carried out using 30uL urine without any preliminary steps .
- Results or Outcomes: The calibration curve for prucalopride succinate shows a linear relationship in a concentration range of 0.75–5.5 µg/mL .
3. Management of Chronic Constipation
- Summary of Application: Prucalopride succinate is used in the management of chronic constipation .
- Methods of Application: In four randomized, double-blind, multicentre, 12-week trials in patients with chronic constipation, oral prucalopride 2 mg once daily was administered .
- Results or Outcomes: Prucalopride improved bowel function, health-related quality of life, patient satisfaction with treatment and bowel habit, and a range of constipation-related symptoms to a significantly greater extent than placebo .
4. Pharmacokinetics
- Summary of Application: Prucalopride succinate is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
- Methods of Application: The pharmacokinetics of prucalopride succinate are studied by administering the drug orally and monitoring its concentration in the blood over time .
- Results or Outcomes: Following oral administration, the bioavailability of prucalopride succinate is >90%; peak plasma concentrations are achieved within 2–3 hours .
5. Pharmacodynamics
- Summary of Application: Prucalopride succinate is used in pharmacodynamic studies to understand its effects on the body, particularly its action on the serotonin 5-HT4 receptors .
- Methods of Application: The pharmacodynamics of prucalopride succinate are studied by observing its effects on contractile activity in the proximal colon and inhibition of the contractility in the distal colon .
- Results or Outcomes: Prucalopride succinate induces a dose-dependent stimulation of contractile activity in the proximal colon and inhibition of the contractility in the distal colon .
6. Clinical Trials
- Summary of Application: Prucalopride succinate has been used in clinical trials for the treatment of chronic constipation .
- Methods of Application: In these trials, prucalopride succinate was administered orally once daily to patients with chronic constipation .
- Results or Outcomes: Prucalopride succinate improved bowel function to a significantly greater extent than placebo, with a significantly greater proportion of prucalopride recipients achieving an average of ≥3 spontaneous, complete bowel movements per week .
7. Drug Interactions
- Summary of Application: Prucalopride succinate is used in the study of drug interactions. There are 108 drugs known to interact with prucalopride, along with 4 disease interactions .
- Methods of Application: The interactions of prucalopride succinate with other drugs are studied by administering the drug in combination with other medications and monitoring the effects .
- Results or Outcomes: Of the total drug interactions, 47 are moderate, and 61 are minor .
8. Safety and Tolerability
- Summary of Application: Prucalopride succinate is used in studies assessing its safety and tolerability in the treatment of various gastrointestinal disorders .
- Methods of Application: The safety and tolerability of prucalopride succinate are evaluated by administering the drug to patients and monitoring for adverse effects .
9. Therapeutic Efficacy
- Summary of Application: Prucalopride succinate is used in studies evaluating its therapeutic efficacy in the treatment of chronic constipation .
- Methods of Application: The therapeutic efficacy of prucalopride succinate is evaluated by administering the drug to patients with chronic constipation and monitoring the relief of symptoms .
- Results or Outcomes: In three large pivotal randomized controlled trials, prucalopride succinate has been effective in relieving the cardinal symptoms of chronic constipation .
Safety And Hazards
特性
IUPAC Name |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRSNVSQLGRAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027749 | |
| Record name | Prucalopride succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prucalopride succinate | |
CAS RN |
179474-85-2 | |
| Record name | Prucalopride succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prucalopride succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-5-CHLORO-N-[1-(3-METHOXYPROPYL)PIPERIDIN-4-YL]-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXAMIDE SUCCINATE (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRUCALOPRIDE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2G75E1CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





